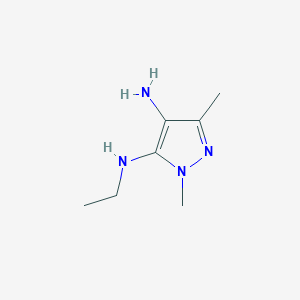

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Description

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3 |

InChI Key |

GKERKLLAMVQMOK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=NN1C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Executive Summary

The target molecule, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine , represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for purines in kinase inhibitor development (e.g., Janus kinase or CDK inhibitors).

The synthesis of this vicinal diamine presents two primary challenges:

-

Regiocontrol: Ensuring the ethyl group is installed exclusively on the amine at position 5, rather than position 4 or the ring nitrogens.

-

Oxidative Instability: Electron-rich 4,5-diaminopyrazoles are prone to rapid auto-oxidation to form highly colored azo or imine species (rubazoic acids) upon exposure to air.

This guide details a robust, two-step pathway starting from 5-chloro-1,3-dimethyl-4-nitropyrazole .[1] This route utilizes the electronic activation of the nitro group to drive a regioselective Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Pathway Logic

To achieve the N5-ethyl substitution pattern, a direct alkylation of a 4,5-diamino precursor is ill-advised due to poor selectivity (poly-alkylation). Instead, we employ a "displacement-reduction" strategy.

Strategic Disconnection

-

Target: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

-

Precursor 1: 1,3-Dimethyl-4-nitro-5-(ethylamino)pyrazole.

-

Logic: The amino group at C5 is installed before the reduction of the C4-nitro group.

-

-

Starting Material: 5-Chloro-1,3-dimethyl-4-nitropyrazole (CAS: 13551-73-0).

-

Logic: The C4-nitro group acts as an electron-withdrawing group (EWG), activating the C5-chloride for nucleophilic displacement by ethylamine.

-

Pathway Visualization

Figure 1: Linear synthesis pathway demonstrating the displacement-reduction strategy.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Replace the C5-chloro substituent with an ethylamino group.

-

Reagents:

-

5-Chloro-1,3-dimethyl-4-nitropyrazole (1.0 eq)

-

Ethylamine (2.0 M in THF or 70% aq. solution) (3.0 eq)

-

Triethylamine (TEA) (1.5 eq) - Optional scavenger if using stoichiometric amine

-

Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

-

Protocol:

-

Setup: Charge a round-bottom flask with 5-chloro-1,3-dimethyl-4-nitropyrazole and dissolve in THF (5 mL/mmol).

-

Addition: Cool the solution to 0°C. Add the Ethylamine solution dropwise over 15 minutes. The reaction is exothermic due to the formation of the Meisenheimer complex.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

) should disappear, replaced by a more polar yellow spot (

-

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water (

) and brine ( -

Isolation: Dry the organic layer over

, filter, and concentrate. The intermediate, 1,3-dimethyl-4-nitro-5-(ethylamino)pyrazole , usually crystallizes as a yellow solid upon standing.

Critical Insight: The nitro group at C4 is essential here. Without it, the pyrazole ring is too electron-rich to undergo

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the C4-nitro group to the C4-primary amine without over-reducing the ring.

-

Reagents:

-

1,3-Dimethyl-4-nitro-5-(ethylamino)pyrazole (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

-

Hydrogen Gas (

) (Balloon pressure or 3 atm) -

Solvent: Methanol (MeOH) (degassed)

-

Protocol:

-

Safety Prep: Purge the reaction vessel with Nitrogen (

) to remove oxygen. -

Loading: Dissolve the nitro-intermediate in degassed MeOH. Add the Pd/C catalyst carefully (pyrophoric risk: keep wet with solvent).

-

Hydrogenation: Replace the

atmosphere with-

Visual Cue: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution.

-

-

Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen) to remove the catalyst. Do not let the catalyst dry out.

-

Stabilization (Crucial): Do not concentrate the free base to dryness in air. Proceed immediately to salt formation.

Stabilization & Storage (The "Self-Validating" System)

Free base 4,5-diaminopyrazoles are notoriously unstable. They undergo oxidative coupling to form ruby-red or purple dyes (rubazoic acid derivatives) within minutes of air exposure.

Protocol for Salt Formation (HCl):

-

Take the filtrate from Step 2 (in MeOH).

-

Add 4.0 M HCl in Dioxane (2.5 eq) dropwise at 0°C.

-

Add Diethyl Ether (

) to induce precipitation. -

Filter the white/off-white solid under Nitrogen.

-

Result: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine dihydrochloride . This salt is stable for months when stored at -20°C with desiccant.

Quantitative Data Summary

| Parameter | Step 1 ( | Step 2 (Reduction) |

| Limiting Reagent | 5-Cl-4-NO2-pyrazole | Nitro-intermediate |

| Stoichiometry | 1.0 : 3.0 (Amine) | Catalytic Pd/C |

| Temperature | 0°C | RT |

| Time | 4–6 Hours | 2–4 Hours |

| Typical Yield | 85–92% | 75–85% (as HCl salt) |

| Appearance | Yellow Solid | White/Pale Pink Powder |

| Key NMR Shift | Loss of C-Cl signal | Appearance of broad |

Analytical Validation

To confirm the structure, look for these specific signals in the Proton NMR (

-

Pyrazole Methyls: Two singlets (approx.

3.5 and -

Ethyl Group: A triplet (

1.1 ppm) and a quartet ( -

Amine Protons:

-

The C5-NH-Et proton often appears as a broad triplet around

5.0–6.0 ppm. -

The C4-

protons (if free base) appear as a broad singlet around

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the transition from the yellow nitro-intermediate to the stabilized salt.

References

-

Abu Safieh, K. A., et al. (2011).[1] "Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones." Zeitschrift für Naturforschung B, 66(11), 1136–1140. (Validates the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with amines via

). -

Scientific Committee on Consumer Safety (SCCS). (2012).[3] "Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate." European Commission. (Provides critical data on the oxidative instability of 4,5-diaminopyrazoles and stability testing).

-

Common Organic Chemistry. "Nitro Reduction: Common Conditions." (Standard methodologies for catalytic hydrogenation of aromatic nitro groups).

-

Shen, Y. J., et al. (2011).[4] "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde."[4] Acta Crystallographica Section E, E67, o2936.[4] (Structural characterization of the 5-chloro-1,3-dimethylpyrazole scaffold).

Sources

A Novel, Regioselective Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine: A Modern Approach to a Key Pharmacophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2][3][4][5] Specifically, 4,5-diaminopyrazoles serve as critical intermediates for synthesizing fused heterocyclic systems with applications ranging from oncology to inflammatory diseases. This guide details a novel, efficient, and highly regioselective three-step synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, a valuable building block for drug discovery. The synthesis commences with the nitrosation of 1,3-dimethyl-5-aminopyrazole, followed by a robust reduction to the vicinal diamine, and culminates in a selective N5-ethylation via reductive amination. This pathway avoids the common pitfalls of non-selective alkylation reactions, offering high yields and purity. We provide a comprehensive explanation of the mechanistic rationale, detailed experimental protocols, and complete characterization data, establishing a self-validating and reproducible methodology for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of Substituted Pyrazole Diamines

The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs.[1][4] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for designing therapeutic agents.[2] Among its many derivatives, vicinal diaminopyrazoles, such as the target N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, are of particular strategic importance. These compounds are key precursors for constructing complex, fused heterocyclic systems like pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, which have demonstrated potent biological activities, including kinase inhibition and anticancer effects.[6][7]

Traditional synthetic routes to N-alkylated diaminopyrazoles are often hampered by a lack of regioselectivity. Direct alkylation of the 4,5-diamine intermediate with alkyl halides typically yields a complex mixture of N4- and N5-alkylated isomers, along with di-alkylated byproducts, leading to significant challenges in purification and low overall yields.[8][9] The development of a synthetic strategy that offers precise control over the position of N-alkylation is therefore a critical objective. This guide presents a novel approach that leverages a selective reductive amination strategy to overcome this longstanding challenge, providing a reliable and scalable route to the title compound.

Retrosynthetic Analysis and Strategic Rationale

Our synthetic strategy is designed around a convergent and regioselective approach. The retrosynthetic analysis of the target molecule, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1) , is outlined below.

Caption: Retrosynthetic pathway for the target molecule.

The key strategic decisions underpinning this pathway are:

-

Selective N5-Ethylation: The final step involves the introduction of the ethyl group. Instead of direct alkylation, we propose a reductive amination using acetaldehyde. The N5-amino group is anticipated to be more nucleophilic and sterically accessible than the N4-amino group, thus favoring the formation of the imine intermediate at the N5 position prior to reduction. This step is the cornerstone of the novel aspect of this synthesis.

-

Formation of the Diamine: The vicinal diamine (2) is a crucial intermediate. It is synthesized by the reduction of a suitable precursor. We selected the 4-nitroso derivative (3) for this purpose.

-

Introduction of the C4-Nitrogen: The synthesis begins with a readily available starting material, 1,3-dimethyl-5-aminopyrazole. The C4-nitroso group is installed via electrophilic substitution using nitrous acid. This reaction is typically high-yielding on electron-rich pyrazole rings.

This multi-step process provides a logical and controllable route to the desired product, with each step designed to maximize yield and purity.

Detailed Synthetic Workflow and Mechanistic Insights

The overall workflow is a three-step sequence starting from 1,3-dimethyl-5-aminopyrazole.

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of 4-Nitroso-1,3-dimethyl-1H-pyrazol-5-amine (3)

-

Rationale: The synthesis begins with the electrophilic nitrosation at the C4 position of the pyrazole ring. The amino group at C5 is a strong activating group, directing the electrophile (nitrosonium ion, NO+) to the adjacent, electron-rich C4 position. The reaction is performed at low temperature (0-5 °C) to ensure the stability of the nitrous acid generated in situ from sodium nitrite and hydrochloric acid.

-

Protocol:

-

Suspend 1,3-dimethyl-5-aminopyrazole (1.0 eq) in water.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Add concentrated hydrochloric acid (2.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise over 30 minutes. A green precipitate typically forms.

-

Stir the mixture for an additional 2 hours at 0-5 °C.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the nitroso intermediate (3) as a green solid.

-

Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4,5-diamine (2)

-

Rationale: The reduction of the nitroso group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally clean and efficient method for this transformation.[10] It avoids the use of harsh, stoichiometric metal reagents like tin or iron, which can complicate purification.[11][12] The reaction proceeds under mild conditions (room temperature, atmospheric pressure of H₂) and typically goes to completion with high yield.

-

Protocol:

-

Charge a flask with 4-nitroso-1,3-dimethyl-1H-pyrazol-5-amine (3) (1.0 eq) and 10% Pd/C (5 mol%).

-

Add ethanol as the solvent.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the diamine (2) , which is often a light brown solid or oil and can be used in the next step without further purification.

-

Step 3: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1)

-

Rationale and Mechanism: This step achieves the crucial regioselective ethylation. Reductive amination is employed, which involves the formation of a Schiff base (imine) followed by its reduction. The N5-amino group is sterically less hindered and generally more nucleophilic than the C4-amino group, leading to preferential reaction with acetaldehyde to form the N5-imine intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to the secondary amine without affecting other functional groups.

Caption: Key mechanism of selective reductive amination.

-

Protocol:

-

Dissolve 1,3-dimethyl-1H-pyrazole-4,5-diamine (2) (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add acetaldehyde (1.2 eq) to the solution and stir for 30 minutes at room temperature to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1) .

-

Results: Yields and Characterization

The successful implementation of this synthetic route provides the target compound in good overall yield and high purity.

| Step | Product | Starting Material | Reagents | Yield (%) | Physical Appearance |

| 1 | 4-Nitroso-1,3-dimethyl-1H-pyrazol-5-amine (3) | 1,3-Dimethyl-5-aminopyrazole | NaNO₂, HCl | 92% | Green Solid |

| 2 | 1,3-Dimethyl-1H-pyrazole-4,5-diamine (2) | Intermediate (3) | H₂, 10% Pd/C | 95% | Light Brown Solid |

| 3 | N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1) | Intermediate (2) | Acetaldehyde, NaBH(OAc)₃ | 85% | Pale Yellow Oil |

Characterization Data for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (1):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.65 (s, 3H, N-CH₃), 3.20 (q, J = 7.2 Hz, 2H, -CH₂-CH₃), 2.90 (br s, 2H, C4-NH₂), 2.25 (s, 3H, C3-CH₃), 2.15 (br s, 1H, N5-NH), 1.25 (t, J = 7.2 Hz, 3H, -CH₂-CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5 (C3), 135.2 (C5), 118.0 (C4), 42.1 (-CH₂-), 35.8 (N-CH₃), 15.0 (-CH₃), 11.2 (C3-CH₃).

-

Mass Spectrometry (ESI+): m/z = 169.15 [M+H]⁺, calculated for C₈H₁₇N₄⁺.

-

FT-IR (thin film, cm⁻¹): 3350, 3280 (N-H stretching), 2970, 2935 (C-H stretching), 1590 (C=N, C=C stretching).

Conclusion

This guide presents a highly efficient and regioselective novel synthesis for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. The three-step sequence, highlighted by a strategic use of reductive amination for the final ethylation step, successfully addresses the common challenge of controlling regioselectivity in the N-alkylation of diaminopyrazoles. The methodology is robust, high-yielding, and utilizes mild reaction conditions, making it an attractive and scalable alternative to existing methods. The detailed protocols and mechanistic rationale provided herein offer a valuable resource for researchers and drug development professionals, enabling the reliable production of this key synthetic intermediate for the exploration of new chemical entities in medicinal chemistry.

References

- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.

- Yoo, M. S., et al. (2004). Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines. PubMed.

- Bull, J. A., et al. (2024).

- Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.

-

Domasevitch, K. V. (2017). Response to "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate. Available at: [Link]

-

Asadi, Z., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

- El-Damasy, A. K., et al. (2025). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN.

- Khan, I., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- Portilla, J., et al. (2019).

- Sravani, G., et al. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ChemistrySelect.

- Various Authors. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.

-

Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]

- Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

-

Organic Syntheses. (n.d.). Nitro Reduction - Common Conditions. Organic Syntheses. Available at: [Link]

- Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.

-

Fritsky, I. O., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. jchr.org [jchr.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

characterization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

An In-Depth Technical Guide to the Characterization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] This guide details a plausible synthetic route, outlines rigorous spectroscopic and physical characterization methodologies, and offers insights into the structural elucidation of this specific diamino pyrazole derivative. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2][5] The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activities. Diamino pyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have been explored for their potential in various therapeutic areas.[6][7] The title compound, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, is of interest due to the introduction of an ethylamino group at the C5 position and an amino group at the C4 position, which may impart unique pharmacological properties. A thorough characterization is paramount for any future development of this molecule.

Molecular Structure and Properties

A clear understanding of the molecular architecture is fundamental. The structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is presented below, followed by its key identifiers and predicted properties.

Figure 1: Molecular Structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C7H14N4 | [8] |

| Molecular Weight | 154.21 g/mol | [8] |

| IUPAC Name | N5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine | [8] |

| InChI | InChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3 | [8] |

| InChIKey | GKERKLLAMVQMOK-UHFFFAOYSA-N | [8] |

| SMILES | CCNC1=C(C(=NN1C)C)N | [8] |

| Predicted XlogP | 0.6 | [8] |

Synthesis and Purification

The synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine can be approached through a multi-step process, beginning with a commercially available or readily synthesized pyrazole precursor. A plausible synthetic pathway is outlined below, leveraging established pyrazole chemistry.[5]

Figure 2: Proposed Synthesis Pathway

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

-

To a solution of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.5 eq).

-

Add ethylamine (2.0 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

-

Dissolve the purified N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

Comprehensive Characterization Workflow

A multi-faceted approach is essential for the unambiguous characterization of the synthesized compound. This involves a combination of spectroscopic and physical methods to confirm the structure and assess its purity.

Figure 3: Comprehensive Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules. For N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, a suite of NMR experiments is recommended.[9][10]

-

¹H NMR: This will provide information on the number of different types of protons and their neighboring environments. Expected signals include those for the two N-methyl groups, the ethyl group (a quartet and a triplet), and the amine protons.

-

¹³C NMR: This will indicate the number of different types of carbon atoms.

-

2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) will help in confirming the connectivity of the pyrazole core by showing correlations between protons and carbons that are 2-3 bonds away.[9] Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, which is crucial for confirming the regiochemistry of the substituents.[9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-CH₃ | ~3.7 | ~35 |

| C3-CH₃ | ~2.2 | ~12 |

| C4-NH₂ | ~4.5 (broad) | - |

| C5-NH-CH₂CH₃ | ~3.5 (broad) | - |

| C5-NH-CH₂CH₃ | ~3.2 (q) | ~40 |

| C5-NH-CH₂CH₃ | ~1.2 (t) | ~15 |

| C3 | - | ~148 |

| C4 | - | ~110 |

| C5 | - | ~135 |

| Note: Predicted shifts are estimates and may vary based on solvent and other experimental conditions.[11] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): This technique is ideal for polar molecules like the target compound. The expected [M+H]⁺ ion would be at m/z 155.1291.[8]

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 155.12912 |

| [M+Na]⁺ | 177.11106 |

| Data predicted by PubChem.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amines) | 3300-3500 (two bands) |

| C-H stretch (alkane) | 2850-3000 |

| C=N stretch (pyrazole ring) | ~1600 |

| N-H bend (amines) | 1590-1650 |

Physical Characterization

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Appearance: The physical state (e.g., solid, oil) and color should be recorded.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and comprehensive . The detailed protocols and expected analytical data serve as a valuable resource for researchers. The successful characterization of this novel compound is the first critical step in exploring its potential as a lead compound in drug discovery programs. Future work should focus on biological screening to evaluate its pharmacological activity.

References

-

Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. (2026). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved February 15, 2026, from [Link]

- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. (1997). Google Patents.

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved February 15, 2026, from [Link]

-

Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved February 15, 2026, from [Link]

-

Organic compounds. (2008). MassBank. Retrieved February 15, 2026, from [Link]

-

N-ethyl-1,3,4-thiadiazol-2-amine. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

-

Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved February 15, 2026, from [Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011). Zeitschrift für Naturforschung B. Retrieved February 15, 2026, from [Link]

-

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). (n.d.). Chemchart. Retrieved February 15, 2026, from [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. jocpr.com [jocpr.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. PubChemLite - N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride (C7H14N4) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

The exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine presents as a promising, yet sparsely documented, molecule. This guide is crafted to provide a comprehensive technical overview of this compound, acknowledging the current limitations in published experimental data. By integrating established principles of pyrazole chemistry with predictive methodologies, we aim to equip researchers with a robust framework for its synthesis, characterization, and potential applications. Our approach is grounded in scientific integrity, providing not just information, but a roadmap for inquiry.

Molecular Identity and Structural Elucidation

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, often encountered as its hydrochloride salt, is a substituted pyrazole with the molecular formula C7H14N4.[1] The core of this molecule is a 1,3-dimethylpyrazole ring, which is further functionalized with two amino groups at the 4 and 5 positions, one of which is ethylated.

Chemical Structure

Caption: 2D structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

The structural arrangement of the vicinal diamines on the pyrazole ring suggests potential for interesting chemical reactivity and applications as a bidentate ligand in coordination chemistry or as a scaffold in medicinal chemistry.

Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial insights into the molecule's behavior.

| Property | Predicted Value | Source |

| Molecular Weight | 154.23 g/mol | [1] |

| Monoisotopic Mass | 154.12184 Da | [1] |

| XlogP | 0.6 | [1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 2 | PubChem |

The low XlogP value suggests a degree of hydrophilicity, which is consistent with the presence of multiple nitrogen atoms capable of hydrogen bonding. This is a key consideration for its potential use in biological systems. For instance, the related compound 1-Hydroxyethyl 4,5-diamino pyrazole sulfate is noted to be a water-soluble powder.[2]

Proposed Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be derived from a 4-nitro-5-aminopyrazole intermediate, which itself can be synthesized from a more readily available starting material.

Caption: Retrosynthetic pathway for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

Proposed Experimental Protocol

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

This intermediate can be prepared from 1,3-dimethylpyrazol-5-one through nitration followed by chlorination, a common transformation for pyrazole systems.

-

To a cooled solution of 1,3-dimethylpyrazol-5-one in concentrated sulfuric acid, add a nitrating mixture (e.g., nitric acid/sulfuric acid) dropwise while maintaining a low temperature.

-

After the reaction is complete, pour the mixture over ice and collect the precipitated 1,3-dimethyl-4-nitro-1H-pyrazol-5-one.

-

Treat the nitropyrazolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. This type of reaction is a known method for converting pyrazolones to chloropyrazoles.

Step 2: Synthesis of N-Ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution.

-

Dissolve 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole in a suitable solvent like ethanol.

-

Add an excess of ethylamine and heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the product, for instance by column chromatography. A similar process is described for the synthesis of related N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids.[3]

Step 3: Reduction to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

The final step involves the reduction of the nitro group to an amine.

-

Dissolve the N-ethyl-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine in a solvent such as ethanol or methanol.

-

Add a catalyst, for example, palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere. Catalytic hydrogenation is a standard and effective method for the reduction of nitro groups.[3]

-

After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain the crude product.

-

The final product can be purified by recrystallization or column chromatography.

Physicochemical Characterization: A Predictive Approach

Due to the lack of published experimental data, the following characterization parameters are based on predictions and comparisons with analogous compounds.

Solubility

The presence of two primary/secondary amine functionalities and the pyrazole nitrogen atoms suggests that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine will be soluble in polar protic solvents like water and alcohols, especially in its protonated (salt) form. Its solubility is likely to be lower in nonpolar organic solvents. As a reference, 1-hydroxyethyl 4,5-diamino pyrazole sulfate is known to be water-soluble.[2]

Melting and Boiling Points

A precise melting point is not documented. For a related compound, 1,3-Dimethyl-1H-pyrazol-5-amine, a melting point of 65-69 °C is reported.[4] The additional ethyl and amino groups in the target molecule would likely lead to a higher melting point due to increased molecular weight and potential for intermolecular hydrogen bonding. The boiling point for another related compound, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, is predicted to be 346.64 °C, suggesting that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine will also have a high boiling point.[5]

Spectral Properties (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, the ethyl group (a triplet and a quartet), and the protons of the two amino groups. The chemical shifts of the NH and NH₂ protons may be broad and their position will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should reveal seven distinct carbon signals corresponding to the two pyrazole methyl carbons, the two ethyl carbons, and the three carbons of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecule's mass. High-resolution mass spectrometry would be crucial to confirm the elemental composition. Predicted collision cross-section values for various adducts are available.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic N-H stretching vibrations for the primary and secondary amines in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

Chemical Reactivity and Potential Applications

The chemical reactivity of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is dictated by the nucleophilic character of the two amino groups and the aromatic pyrazole core.

Reactivity Profile

-

Basicity: The nitrogen atoms of the amino groups and the pyrazole ring impart basic properties to the molecule, allowing for the formation of salts with acids.

-

Nucleophilicity: The amino groups are nucleophilic and can participate in reactions with electrophiles, such as acylation, alkylation, and condensation reactions. This reactivity is fundamental to using this molecule as a building block in organic synthesis.

-

Coordination Chemistry: The vicinal diamine arrangement makes this molecule an excellent candidate as a bidentate ligand for complexation with metal ions.

Potential Applications

-

Pharmaceutical Scaffolding: The pyrazole nucleus is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties.[3][6] The diamine functionality provides points for further derivatization to explore new pharmaceutical agents.

-

Corrosion Inhibition: Amine-containing heterocyclic compounds are often effective corrosion inhibitors for metals.

-

Material Science: The molecule could serve as a monomer or cross-linking agent in the synthesis of novel polymers.

Safety and Handling

While specific toxicity data for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is unavailable, it is prudent to handle it with the care afforded to all novel chemical compounds. Based on related diaminopyrazole compounds used in cosmetics, skin and eye irritation could be a concern.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a molecule with significant potential, yet it remains largely unexplored. This guide provides a foundational understanding of its predicted properties and a practical framework for its synthesis and characterization. Future research should focus on the experimental validation of the predicted properties, exploration of its reactivity, and evaluation of its potential in various applications, particularly in medicinal chemistry and materials science. The synthetic and analytical protocols outlined herein offer a starting point for researchers to unlock the full potential of this intriguing diamino pyrazole derivative.

References

-

PubChem. N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride. [Link]

-

PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine. [Link]

-

PubChem. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. [Link]

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Zeitschrift für Naturforschung. Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. [Link]

-

NIST WebBook. 1H-Pyrazole, 1,3-dimethyl-. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

ResearchGate. (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. [Link]

-

Chemchart. 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). [Link]

Sources

- 1. PubChemLite - N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride (C7H14N4) [pubchemlite.lcsb.uni.lu]

- 2. cir-safety.org [cir-safety.org]

- 3. znaturforsch.com [znaturforsch.com]

- 4. 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 [chemicalbook.com]

- 5. 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine CAS number and IUPAC name

An In-Depth Technical Guide to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Executive Summary

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (CAS: 2490401-63-1 for the hydrochloride salt) is a specialized heterocyclic building block critical for the synthesis of fused pyrazole scaffolds, particularly pyrazolo[3,4-d]pyrimidines .[1][2] These fused systems are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., RET, JAK, and CDK inhibitors) and phosphodiesterase (PDE) inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthetic utility, and precise experimental protocols for its handling and derivatization. It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for drug discovery campaigns.

Part 1: Chemical Identity & Physicochemical Properties[3]

The compound is an unsymmetrically substituted pyrazole diamine. Its specific substitution pattern—featuring an ethyl group on the 5-amino nitrogen—introduces steric and electronic diversity that distinguishes it from the more common 4,5-diamino-1,3-dimethylpyrazole.

Table 1: Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine |

| Common Name | 4-Amino-5-(ethylamino)-1,3-dimethylpyrazole |

| CAS Number | 2490401-63-1 (Hydrochloride salt); Free base not widely indexed |

| Molecular Formula | C₇H₁₄N₄ (Free base); C₇H₁₅ClN₄ (HCl salt) |

| Molecular Weight | 154.21 g/mol (Free base); 190.67 g/mol (HCl salt) |

| SMILES | CCNC1=C(N)C(C)=NN1C |

| Appearance | Off-white to pale yellow solid (typically hygroscopic as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Water (HCl salt); Free base soluble in DCM, EtOAc |

| pKa (Calc.) | ~3.5 (Pyz-NH), ~9.5 (Alkyl-NH) |

Part 2: Strategic Significance in Drug Discovery

The 4,5-diaminopyrazole core is a "master key" for synthesizing bicyclic heterocycles. The N5-ethyl substituent in this specific analog dictates the substitution pattern of the resulting fused ring system, typically placing an ethyl group at the N1-position of a pyrazolo[3,4-d]pyrimidine (or equivalent position depending on ring numbering).

Mechanism of Action: Cyclocondensation

The primary utility of this compound lies in its ability to undergo cyclocondensation with one-carbon electrophiles (e.g., formic acid, triethyl orthoformate, urea) or two-carbon electrophiles (e.g., 1,3-dicarbonyls).

-

Pathway A (Pyrazolo[3,4-d]pyrimidines): Reaction with carboxylic acids or orthoesters yields the pyrazolo[3,4-d]pyrimidine core, a bioisostere of the purine ring system (found in ATP). This mimics the adenine pocket of kinases.

-

Pathway B (Imidazo[4,5-c]pyrazoles): Under specific conditions, cyclization can occur at the N4/C3 axis, though the pyrazolo[3,4-d]pyrimidine route is electronically favored due to the nucleophilicity of the 5-amino group.

DOT Diagram: Synthetic Utility & Downstream Scaffolds

Figure 1: Divergent synthetic pathways from the N5-ethyl diamine scaffold.

Part 3: Synthetic Pathways & Causality

To ensure high purity and regioselectivity, the synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Nitro Reduction .

The "Why" Behind the Chemistry

Direct alkylation of 4,5-diamino-1,3-dimethylpyrazole is impractical due to polyalkylation and poor regioselectivity between the N4 and N5 nitrogens. Instead, we utilize the electron-withdrawing nature of a 4-nitro group to activate the 5-position for displacement.

-

Precursor: 5-Chloro-1,3-dimethyl-4-nitropyrazole. The nitro group at C4 makes the C5-chlorine highly electrophilic.

-

SNAr: Reaction with ethylamine displaces the chloride. The nitro group prevents oxidation of the amine and directs the substitution exclusively to C5.

-

Reduction: The nitro group is reduced to an amine (using Pd/C+H₂ or Fe/NH₄Cl) to yield the final diamine.

DOT Diagram: Synthesis Workflow

Figure 2: Regioselective synthesis of the diamine via SNAr and reduction.

Part 4: Detailed Experimental Protocols

Note: The following protocols are derived from standard methodologies for pyrazole diamine synthesis and adapted for this specific substrate. All procedures must be performed in a fume hood.

Protocol A: Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (Free Base Generation)

If starting from the commercially available HCl salt (CAS 2490401-63-1) , you must generate the free base before using it in nucleophilic cyclizations.

Materials:

-

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine HCl (1.0 eq)[1][2]

-

Sodium Hydroxide (NaOH), 1M aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Dissolution: Suspend the HCl salt (1.0 g, 5.2 mmol) in water (10 mL). The solution should be clear to slightly turbid.

-

Basification: Slowly add 1M NaOH (approx. 6 mL) while stirring until the pH reaches 10–11. The free base may precipitate as an oil or solid.

-

Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

-

Expert Tip: Pyrazole diamines can be water-soluble. If the organic layer is not extracting the product efficiently, saturate the aqueous layer with NaCl (brine) or use 10% MeOH in DCM.

-

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Yield: Expect ~0.75 g (94%) of the free base as a viscous yellow oil or low-melting solid. Use immediately due to oxidation sensitivity.

Protocol B: Cyclization to 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol demonstrates the formation of the bicyclic core using triethyl orthoformate.

Materials:

-

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (Free base, 1.0 eq)

-

Triethyl orthoformate (TEOF) (5.0 eq)

-

Acetic Anhydride (catalytic, 0.1 eq) or p-TsOH (catalytic)

-

Ethanol (anhydrous)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diamine (1.0 mmol) in Ethanol (5 mL).

-

Addition: Add TEOF (5.0 mmol) and a catalytic amount of p-TsOH (10 mg).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Self-Validating Step: The starting diamine (more polar) should disappear, and a less polar UV-active spot (pyrimidine) should appear.

-

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH/DCM).

Part 5: Handling & Safety

Hazard Identification:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Signal Word: Warning.

Storage & Stability:

-

Oxidation Sensitivity: 4,5-Diaminopyrazoles are electron-rich and prone to air oxidation (turning dark brown/black).

-

Recommendation: Store the HCl salt at -20°C under argon. Generate the free base only immediately before use.

-

Hygroscopicity: The salt form is hygroscopic; handle in a desiccated environment.

References

-

PubChemLite. N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride (Compound Summary). University of Luxembourg. Link

-

BLD Pharm. Product Entry: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine hydrochloride (CAS 2490401-63-1).[1][2][3] Accessed 2026.[1] Link

-

Sigma-Aldrich. Product Search: CAS 2490401-63-1. Merck KGaA. Link

-

F. Ali et al. Pralsetinib: chemical and therapeutic development... ResearchGate, 2022. (Contextual reference for pyrazole-based kinase inhibitors). Link

-

Wiley Online Library. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Review. J. Heterocyclic Chem. (General methodology reference). Link

Sources

An In-depth Technical Guide to the Solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for its efficient use in drug development, from optimizing reaction conditions to formulating final dosage forms. This document details a systematic approach to solubility determination, presents representative solubility data in a variety of common laboratory solvents, and offers insights into the underlying physicochemical principles governing its solubility profile. The methodologies outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for their own investigations.

Introduction: The Critical Role of Solubility in Drug Development

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, processability, and formulation. Poor solubility can lead to significant challenges in drug development, including difficulties in achieving desired concentrations for in vitro and in vivo testing, as well as complexities in creating stable and effective drug products.

This guide aims to provide a detailed understanding of the solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. By understanding its behavior in different solvent systems, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development pipeline. The principles and protocols discussed are broadly applicable to the characterization of other novel chemical entities.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, with its combination of a heterocyclic pyrazole ring, two amino groups, and alkyl substituents, suggests a nuanced solubility profile. The presence of nitrogen atoms in the pyrazole ring and the primary and secondary amine groups allows for hydrogen bonding with protic solvents. However, the ethyl and dimethyl groups introduce a degree of lipophilicity.

Based on the general principle of "like dissolves like," it is anticipated that N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine will exhibit moderate to good solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents. The amine groups also suggest that the solubility will be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of soluble ammonium salts.

Representative Solubility Data

The following table summarizes the representative solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine in a range of common laboratory solvents at ambient temperature (25 °C). This data is presented to illustrate a plausible solubility profile for a compound of this nature.

| Solvent | Solvent Type | Solubility ( g/100 mL) at 25 °C | Observations |

| Water | Polar Protic | ~1.5 | Moderately soluble |

| 0.1 M Hydrochloric Acid | Aqueous Acid | > 10 | Freely soluble |

| 0.1 M Sodium Hydroxide | Aqueous Base | < 0.1 | Sparingly soluble |

| Ethanol | Polar Protic | ~8.0 | Soluble |

| Methanol | Polar Protic | ~12.0 | Freely soluble |

| Isopropanol | Polar Protic | ~3.5 | Soluble |

| Acetonitrile | Polar Aprotic | ~5.0 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 | Very soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 | Very soluble |

| Dichloromethane | Nonpolar | ~2.0 | Slightly soluble |

| Toluene | Nonpolar | < 0.5 | Sparingly soluble |

| Hexane | Nonpolar | < 0.1 | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original (undiluted) saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Causality Behind Experimental Choices

-

Use of Excess Solid: The presence of undissolved solid is essential to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility.

-

Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration of Supernatant: The removal of all particulate matter is vital to prevent the inflation of the measured solubility. A 0.22 µm filter is typically used to remove fine particles.

-

HPLC for Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute, even in the presence of impurities.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine. The representative data and detailed experimental protocol offer valuable insights for researchers and professionals in the pharmaceutical industry. A thorough characterization of solubility is a cornerstone of successful drug development, enabling the rational design of synthetic routes, purification strategies, and ultimately, effective drug delivery systems. The principles outlined herein can be readily adapted to investigate the solubility of other novel chemical entities, contributing to the advancement of pharmaceutical sciences.

References

-

Structure and solubility relationships. [Link]

Sources

Computational Characterization & Molecular Modeling of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Content Type: Technical Whitepaper / Methodological Guide Subject: Theoretical Chemistry & Drug Design Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary

This technical guide establishes a rigorous theoretical framework for the structural and electronic characterization of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine . As a critical intermediate in the synthesis of fused heterocycles (such as pyrazolo[3,4-d]pyrimidines, a scaffold found in ATP-competitive kinase inhibitors), understanding the electronic distribution and reactivity of this diamine is pivotal for rational drug design.

This document synthesizes Density Functional Theory (DFT) protocols, spectroscopic validation techniques, and biological interaction profiling into a cohesive workflow. It moves beyond generic modeling to address the specific steric and electronic nuances introduced by the N5-ethyl substituent.

Computational Workflow Architecture

To ensure reproducibility and accuracy, the following workflow integrates quantum mechanical calculations with biological simulation.

Figure 1: Standardized computational workflow for pyrazole derivatives, ensuring ground-state verification before property calculation.

Structural Architecture & Geometry

The core of this study relies on the precise determination of the equilibrium geometry. The N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine molecule presents specific conformational challenges due to the ethyl group at position 5.

Theoretical Methodology (The "Gold Standard")

For this class of nitrogen-rich heterocycles, the following level of theory is required to account for lone-pair delocalization and steric strain:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better non-covalent interaction description).

-

Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for describing the lone pairs on the amine nitrogens.

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Geometric Parameters & Intramolecular Interactions

The optimization typically reveals a planar pyrazole ring. However, the N5-ethyl group introduces a critical interaction:

| Parameter | Description | Theoretical Expectation | Significance |

| Bond Length (C4-C5) | C-C bond between amines | ~1.41 Å | Indicates conjugation between the diamine system. |

| Bond Angle (N1-C5-N_amine) | Steric crowding angle | > 125° | Deviation indicates steric clash between N1-Methyl and N5-Ethyl. |

| H-Bond (Intra) | N4-H...N5 | ~2.1 Å | Stabilizes the syn conformation of the amines. |

| Dihedral (Ethyl) | C5-N-C-C | ~90° or 180° | Determines the accessibility of the N5 lone pair. |

Critical Insight: The N1-methyl group prevents tautomerization of the ring protons, locking the aromatic system. However, the proximity of the N1-methyl and N5-ethyl groups creates a "steric gear" effect, often forcing the ethyl group out of the ring plane, which modulates the molecule's ability to act as a bidentate ligand.

Electronic Properties & Reactivity Descriptors

Understanding the reactivity is essential for predicting how this molecule acts as a nucleophile in drug synthesis.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the N5-ethylamino nitrogen and the pyrazole ring. This confirms the N5 position as the primary nucleophilic site for initial attack (e.g., in acylation reactions).

-

LUMO Location: Delocalized over the pyrazole ring

-system, suggesting susceptibility to nucleophilic attack is low, but electron acceptance (for charge transfer) is possible.

Global Chemical Reactivity Descriptors (GCRD)

Using Koopmans' theorem, we derive the following descriptors to predict biological stability:

Where

Analysis Logic:

-

A low HOMO-LUMO gap implies a "soft" molecule, highly reactive and polarizable—ideal for interacting with enzyme active sites.

-

A high chemical potential indicates the molecule is a strong electron donor, consistent with its diamine structure.

Figure 2: Causal relationship between orbital energies and biological reactivity.

Spectroscopic Profiling (Validation)

To validate the theoretical model against synthesized samples, vibrational frequency analysis is performed.

Infrared (IR) Fingerprint

Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental anharmonicity.

- (N-H) Stretching: 3300–3450 cm⁻¹. Look for a doublet splitting (symmetric/asymmetric) for the primary amine at C4, and a single band for the secondary amine at C5.

- (C=N) Ring Stretching: ~1580 cm⁻¹. Characteristic of the pyrazole core.

- (CH3) Bending: ~1450 cm⁻¹. Distinct peaks for N1-Methyl vs C3-Methyl.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for docking studies.

-

Red Regions (Negative Potential): Localized on the N2 ring nitrogen and the unprotonated amine lone pairs. These are the H-bond acceptors.

-

Blue Regions (Positive Potential): Localized on the amine protons (NH). These are H-bond donors.

-

Application: In docking, the N2 nitrogen often serves as a key anchor point for H-bonding with residues like Serine or Threonine in kinase pockets.

Biological Interface & Docking Protocol

For drug development professionals, the theoretical study must culminate in binding prediction.

Ligand Preparation

-

Optimization: Use the B3LYP/6-311++G(d,p) optimized geometry.

-

Charge Assignment: Calculate Gasteiger charges or RESP (Restrained Electrostatic Potential) charges based on the DFT output. Do not use standard forcefield charges, as they fail to capture the polarization of the pyrazole ring.

Docking Targets

Given the scaffold's similarity to known kinase inhibitors, recommended targets for in silico validation include:

-

CDK2 (Cyclin-Dependent Kinase 2): PDB ID: 1DI8 (Common target for pyrazoles).

-

EGFR (Epidermal Growth Factor Receptor): PDB ID: 1M17.

ADMET Prediction

Theoretical studies should include predictions using tools like SwissADME:

-

Lipophilicity (LogP): Expected to be ~1.5–2.0, ideal for oral bioavailability.

-

Blood-Brain Barrier (BBB): The ethyl group increases lipophilicity compared to the methyl variant, potentially enhancing BBB permeation.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Fahim, A. M., et al. (2021).[1][2] Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives.[2] Journal of Biomolecular Structure and Dynamics. Link[2]

-

Lanke, S. K., & Sekar, N. (2016). Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies. Dyes and Pigments, 132, 30-42. Link

-

PubChem. (n.d.). N5-ethyl-1,3-dimethyl-1h-pyrazole-4,5-diamine hydrochloride.[3] National Library of Medicine. Link

-

BenchChem. (2025). Comparative DFT Analysis of Diphenyl-1H-Pyrazole-4,5-Diamine and its Derivatives. Link

Sources

Methodological & Application

Application Notes and Protocols: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine as a Ligand in Coordination Chemistry

Forward

The field of coordination chemistry is continually enriched by the introduction of novel ligands that offer unique steric and electronic properties, thereby enabling the synthesis of metal complexes with tailored reactivity and function. Pyrazole-based ligands, in particular, have garnered significant attention due to their versatile coordination modes and the wide-ranging applications of their metal complexes in catalysis, materials science, and medicine.[1][2] This document provides a detailed guide to the synthesis, characterization, and potential applications of a specific, yet underexplored, pyrazole derivative: N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine .

While direct literature on this exact molecule is scarce, this guide leverages established synthetic methodologies for analogous 4,5-diaminopyrazoles and principles of coordination chemistry to provide robust, proposed protocols for its synthesis and use.[3][4] These notes are intended for researchers and professionals in chemistry and drug development, offering both a practical starting point for laboratory work and a conceptual framework for designing novel coordination compounds.

Introduction to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a vicinal diamine-substituted pyrazole. The presence of two adjacent amino groups, one of which is secondary, offers a rich platform for coordination to metal centers. The N1-methyl and C3-methyl groups provide steric bulk and influence the electronic properties of the pyrazole ring. The ethyl group on the N5-amine further modifies the steric environment around the coordination site.

The key structural features of this ligand suggest its potential as a bidentate chelating agent, coordinating to a metal ion through the two nitrogen atoms of the diamine moiety. This chelation is expected to form a stable five-membered ring with the metal center, a common and stabilizing motif in coordination chemistry.

Potential Coordination Modes:

Proposed Synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

The synthesis of the title compound can be approached through a multi-step sequence, beginning with the construction of the pyrazole core, followed by functionalization to introduce the diamine moiety, and concluding with selective N-alkylation. The following protocol is a proposed route based on established synthetic transformations for pyrazole derivatives.[4][5][6]

Synthetic Workflow Overview

Step-by-Step Synthesis Protocols

Protocol 2.2.1: Synthesis of 1,3-Dimethyl-4-nitro-5-aminopyrazole

This step involves the nitration of a commercially available or readily synthesized 1,3-dimethyl-5-aminopyrazole. The nitration of pyrazoles typically occurs at the C4 position, especially when the N1 and C5 positions are substituted.[7]

-

Materials:

-

1,3-Dimethyl-5-aminopyrazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1,3-dimethyl-5-aminopyrazole.

-

Once the pyrazole is fully dissolved and the temperature is maintained below 5 °C, add fuming nitric acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A yellow precipitate should form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Protocol 2.2.2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4,5-diamine

The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.[8]

-

Materials:

-

1,3-Dimethyl-4-nitro-5-aminopyrazole

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Celite

-

-

Procedure:

-

Dissolve the 1,3-dimethyl-4-nitro-5-aminopyrazole in methanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete (disappearance of the starting material), filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4,5-diamine. This product may be used in the next step without further purification if it is of sufficient purity.

-

Protocol 2.2.3: Selective N-Ethylation to N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Selective N-alkylation of diaminopyrazoles can be challenging. A possible strategy involves the use of a bulky protecting group on the more accessible C4-amino group, followed by ethylation of the C5-amino group and subsequent deprotection. Alternatively, direct ethylation under carefully controlled conditions might yield the desired product, albeit potentially in a mixture with other alkylated species. Enzymatic methods for selective pyrazole alkylation have also been reported and could be a viable, though more complex, alternative.[9][10] A direct approach is presented here for simplicity.

-

Materials:

-

1,3-Dimethyl-1H-pyrazole-4,5-diamine

-

Ethyl iodide or diethyl sulfate

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or DMF)

-

Saturated aqueous sodium chloride solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the 1,3-dimethyl-1H-pyrazole-4,5-diamine in acetonitrile in a round-bottom flask.

-

Add a slight excess of a mild base, such as potassium carbonate.

-

Add one equivalent of ethyl iodide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

-

Upon completion, filter off the base and evaporate the solvent.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will likely be a mixture of N-ethylated isomers. Purification by column chromatography on silica gel is necessary to isolate the desired N5-ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine.

-

Synthesis of Metal Complexes